

Molecular Structure and Analytical Overview

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Compound of Interest

Compound Name: **2-Propoxyaniline**

Cat. No.: **B1271045**

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2-Propoxyaniline is an aromatic amine featuring a propoxy ether group ortho to the amino group on a benzene ring. This substitution pattern dictates the electronic and steric environment of each atom, giving rise to a unique spectroscopic fingerprint. A thorough characterization is essential for confirming identity, assessing purity, and predicting reactivity in synthetic workflows.

The primary analytical techniques discussed herein—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—provide orthogonal information that, when combined, offers an unambiguous structural elucidation.

Figure 1: Chemical Structure of **2-Propoxyaniline**.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of **2-propoxyaniline** reveals characteristic absorptions for the primary amine, the aromatic ring, and the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a self-validating system for acquiring a high-quality IR spectrum of a liquid sample like **2-propoxyaniline**.

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

- Background Scan: Before introducing the sample, record a background spectrum. This critical step measures the ambient atmosphere (e.g., CO₂, H₂O vapor) and any signals from the ATR crystal itself, allowing the instrument software to subtract them from the final sample spectrum.
- Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by running a "clean check" or another background scan; a flat baseline should be observed.
- Sample Application: Place a single drop of **2-propoxyaniline** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to label significant peaks.
- Post-Analysis Cleaning: Thoroughly clean the ATR crystal and press with isopropanol to prevent cross-contamination.

Data Interpretation

The IR spectrum of **2-propoxyaniline** is dominated by features from its amine and ether functional groups, as well as its aromatic core.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity	Comments
3450 - 3380	N-H Asymmetric Stretch	Primary Aromatic Amine	Medium	The presence of two N-H bands in this region is a definitive indicator of a primary (R-NH ₂) amine. [1]
3370 - 3300	N-H Symmetric Stretch	Primary Aromatic Amine	Medium	Paired with the asymmetric stretch, this confirms the -NH ₂ group.
3100 - 3000	C-H Stretch	Aromatic (sp ² C-H)	Medium-Weak	Characteristic of C-H bonds on the benzene ring.
2960 - 2850	C-H Stretch	Aliphatic (sp ³ C-H)	Medium-Strong	Arises from the C-H bonds in the propyl group (-CH ₂ , -CH ₃).
1630 - 1600	N-H Bend (Scissoring)	Primary Amine	Medium-Strong	This bending vibration further corroborates the presence of the primary amine.
1600, 1500	C=C Stretch	Aromatic Ring	Medium	These two bands are characteristic of the benzene ring itself.
1270 - 1230	C-O Stretch	Aryl-Alkyl Ether	Strong	This strong absorption is indicative of the asymmetric C-O-

				C stretch of the aryl ether linkage.[1]
~1040	C-O Stretch	Aryl-Alkyl Ether	Medium	Corresponds to the symmetric C-O-C stretch.
900 - 675	C-H Bend ("oop")	Aromatic Ring	Strong	The pattern of these out-of-plane bending bands can provide information about the substitution pattern on the ring (in this case, 1,2-disubstituted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom in the molecule.

Experimental Protocol: ^1H and ^{13}C NMR

This protocol ensures the preparation of a high-purity, homogeneous sample, which is paramount for obtaining high-resolution NMR spectra.

- Sample Preparation:

- Accurately weigh 5-10 mg of **2-propoxyaniline** for ^1H NMR (20-30 mg for ^{13}C NMR) into a clean, dry vial.[2][3]
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3). The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring

stability.[3] The solvent should also contain 0.03-0.05% tetramethylsilane (TMS) as an internal reference, defining the 0 ppm point on the chemical shift scale.

- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[4] Solid particles severely degrade spectral quality.
- Cap the NMR tube and label it clearly.
- Data Acquisition (400 MHz Spectrometer):
 - Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to maximize its homogeneity, which results in sharp, symmetrical peaks.
 - ^1H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. Co-add 8 to 16 scans to achieve an excellent signal-to-noise ratio.[5]
 - ^{13}C NMR: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and co-adding 512 to 1024 scans due to the lower natural abundance of the ^{13}C isotope.[2][5]
 - Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

^1H NMR Data Interpretation

The ^1H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their relative quantities (via integration).

Chemical Shift (δ , ppm) (Estimated)	Multiplicity	Integration	Assignment	Rationale and Field Insights
6.90 - 6.70	m	4H	Ar-H	The aromatic protons appear as a complex multiplet. The electron-donating effects of both the -NH_2 and -OPr groups shield these protons relative to benzene (δ 7.26 ppm), shifting them upfield.
3.95	t, $J \approx 6.5$ Hz	2H	$-\text{O-CH}_2\text{-CH}_2\text{-CH}_3$	This triplet is characteristic of a methylene group adjacent to an oxygen and coupled to another methylene group. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom. ^[5]
3.80	br s	2H	$-\text{NH}_2$	The amine protons typically appear as a broad singlet. The chemical

shift is variable and depends on concentration and solvent. A D₂O shake experiment would confirm this assignment, as the signal would disappear due to proton-deuterium exchange.[6]

1.83	sextet, $J \approx 7.0$ Hz	2H	-O-CH ₂ -CH ₂ -CH ₃	This signal appears as a sextet (or multiplet) due to coupling with the two adjacent methylene protons (2) and the three methyl protons (3), following the n+1 rule.[5]
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1.05	t, $J \approx 7.4$ Hz	3H	-O-CH ₂ -CH ₂ -CH ₃	The terminal methyl group appears as a classic triplet, as it is coupled only to the adjacent methylene group (2 protons).[5]
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¹³C NMR Data Interpretation

The proton-decoupled ^{13}C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic effects of substituents.

| Chemical Shift (δ , ppm) (Estimated) | Assignment | Rationale and Field Insights | | :--- | :--- | :--- | :--- | | 147.1 | C-O | The C2 carbon, directly attached to the highly electronegative oxygen, is the most deshielded of the aromatic carbons. | | 145.8 | C-N | The C1 carbon, attached to the nitrogen, is also significantly deshielded. | | 121.5 | Ar-CH | Aromatic methine carbon. | | 119.2 | Ar-CH | Aromatic methine carbon. | | 115.8 | Ar-CH | Aromatic methine carbon. | | 115.1 | Ar-CH | Aromatic methine carbon. | | 69.8 | -O-CH₂- | The carbon directly bonded to the ether oxygen is the most deshielded aliphatic carbon, appearing in the typical range for such groups.[5] | | 22.6 | -CH₂-CH₂-CH₃ | The central methylene carbon of the propyl group.[5] | | 10.5 | -CH₂-CH₂-CH₃ | The terminal methyl carbon, being the most shielded, appears furthest upfield.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is the ideal method for a relatively small, volatile molecule like **2-propoxyaniline**, as it reliably produces a molecular ion and a reproducible fragmentation fingerprint.[7][8]

Experimental Protocol: Electron Ionization (EI) MS

- Sample Introduction: Introduce a dilute solution of **2-propoxyaniline** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is volatilized in a high-vacuum source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (standardized at 70 eV). This energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical molecular ion ($\text{M}^+\bullet$).[9][10] The use of 70 eV is an industry standard that ensures fragmentation patterns are consistent and comparable across different instruments.
- Mass Analysis: The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

The molecular formula $C_9H_{13}NO$ gives an exact mass of 151.0997 g/mol .

- **Molecular Ion ($M^{+\bullet}$):** A peak at m/z 151 is expected, corresponding to the intact molecule with one electron removed. The presence of this peak confirms the molecular weight of the compound.
- **Key Fragmentation Pathway:** Aromatic ethers with alkyl chains of three or more carbons are known to undergo a characteristic fragmentation involving a McLafferty-type rearrangement. [11] This is the most significant and diagnostic fragmentation for **2-propoxyaniline**.
 - The molecular ion (m/z 151) undergoes an internal hydrogen transfer from the γ -carbon of the propyl group to the ether oxygen.
 - This is followed by the cleavage of the $C\alpha-C\beta$ bond, leading to the elimination of a neutral propene molecule ($CH_3-CH=CH_2$, mass = 42 Da).
 - The resulting fragment is the radical cation of 2-aminophenol, which is highly stable and therefore gives rise to the base peak (the most intense peak in the spectrum) at m/z 109.

Diagram is a conceptual representation. Figure 2: Proposed primary fragmentation of **2-propoxyaniline** in EI-MS.

m/z (Expected)	Proposed Fragment	Comments
151	$[\text{C}_9\text{H}_{13}\text{NO}]^{+}\bullet$	Molecular Ion ($\text{M}^{+}\bullet$). Confirms the molecular weight.
109	$[\text{C}_6\text{H}_7\text{NO}]^{+}\bullet$	Base Peak. Formed via McLafferty rearrangement and loss of neutral propene (42 Da). Its high intensity is indicative of the stability of the resulting 2-aminophenol radical cation. [11]

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from orthogonal methods. The workflow below illustrates a logical process for the complete characterization of **2-propoxyaniline**, ensuring a self-validating conclusion.



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Figure 3: Logical workflow for integrated spectroscopic analysis.

By following this workflow, a researcher can systematically confirm the identity of **2-propoxyaniline**. IR first confirms the presence of the key functional groups. NMR then provides the precise atomic arrangement and connectivity of the carbon-hydrogen framework.

Finally, MS validates the molecular weight and provides fragmentation data that is perfectly consistent with the structure determined by NMR and the functional groups identified by IR. This multi-technique, self-validating approach is the cornerstone of modern chemical analysis.

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